Dithiobisphthalimide

Descripción general

Descripción

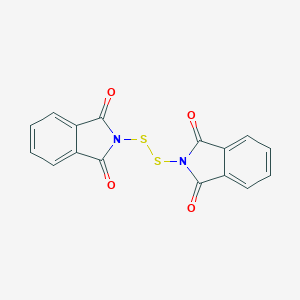

Dithiobisphthalimide is a disulfide aromatic compound known for its unique chemical properties and applications It is characterized by the presence of two phthalimide groups connected by a disulfide bond

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dithiobisphthalimide can be synthesized through the reaction of phthalimide with sulfur dichloride in the presence of a base. The reaction typically involves the following steps:

- Dissolving phthalimide in a suitable solvent such as acetonitrile or dimethylformamide.

- Adding sulfur dichloride to the solution.

- Introducing a base, such as triethylamine, to facilitate the reaction.

- Allowing the reaction to proceed at room temperature or slightly elevated temperatures.

- Isolating the product through filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: Dithiobisphthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Electrochemical reduction using cyclic voltammetry.

Substitution: Reactions with hexamethylditin or trimethyltin sulfide in the presence of sulfenyl chloride.

Major Products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Dithiobisphthalimide derivatives have been studied for their biological activities, particularly as potential therapeutic agents. The following points summarize key findings in this area:

- Anticancer Activity : DBPI and its derivatives have shown promise in inhibiting cancer cell proliferation. For instance, some studies indicate that phthalimide derivatives can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .

- Cholinesterase Inhibition : Compounds derived from DBPI have been evaluated for their ability to inhibit cholinesterases, enzymes linked to neurodegenerative diseases like Alzheimer's. Research has demonstrated that certain phthalimide derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for developing treatments for cognitive disorders .

- Antimicrobial Properties : DBPI has also been investigated for its antibacterial and antifungal properties. Studies suggest that modifications to the phthalimide structure can enhance its antimicrobial efficacy, potentially leading to new antibiotic formulations .

Materials Science Applications

DBPI is utilized in materials science, particularly in the synthesis of novel materials with unique properties:

- Polymer Chemistry : DBPI serves as a cross-linking agent in the production of polymers. Its ability to form disulfide bonds allows for the development of thermally stable and mechanically robust polymer networks . This application is particularly relevant in creating materials with enhanced durability and resistance to environmental degradation.

- Linker Chemistry : The compound is employed as a linker in drug discovery and materials science. Its ability to form unsymmetrical disulfides makes it valuable for constructing complex molecular architectures necessary for advanced materials and pharmaceuticals .

Synthetic Methodologies

The synthesis of this compound and its derivatives is an area of active research, with several innovative methods being developed:

- Disulfide Synthesis : Recent studies have focused on using DBPI as a reagent for synthesizing unsymmetrical disulfides via copper-catalyzed reactions. This methodology provides a straightforward approach to create diverse polysulfides, which are important in various chemical applications .

- Base-Catalyzed Reactions : Innovative methods involving base-catalyzed disulfuration reactions have been reported, allowing for the introduction of amino acids and peptides into this compound frameworks. This expands the potential applications of DBPI in bioconjugation and drug design .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| DBPI-1 | AChE Inhibition | 1.35 | |

| DBPI-2 | Anticancer (HeLa Cells) | 10.5 | |

| DBPI-3 | Antibacterial | 12.0 |

Table 2: Synthetic Methods Involving this compound

Mecanismo De Acción

The mechanism of action of dithiobisphthalimide involves the formation of radical anions during electrochemical reduction. The radical anion dissociates through cleavage of the N-S chemical bond, leading to the ejection of diatomic sulfur . In biological systems, it exerts spermostatic effects by immobilizing sperm cells without affecting their viability .

Comparación Con Compuestos Similares

Thiobisphthalimide: Similar structure but with a single sulfur atom connecting the phthalimide groups.

Phthalimide: Lacks the disulfide bond, making it less reactive in certain chemical reactions.

Uniqueness: Its ability to undergo electrochemical reduction and form radical anions sets it apart from similar compounds .

Actividad Biológica

Dithiobisphthalimide (DTBPI) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of DTBPI, focusing on its anti-inflammatory, anticancer, and neuroprotective properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique chemical structure, which includes two phthalimide groups linked by a sulfur atom. This structure contributes to its biological activity. The synthesis of DTBPI typically involves the reaction of phthalimide derivatives with thiol compounds or through other synthetic pathways that introduce the dithiobis linkage.

1. Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of DTBPI and its derivatives. For instance, phthalimide analogs have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the down-regulation of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α and IL-1β. Notably, compound IIh exhibited an IC50 value of 8.7 µg/mL for NO inhibition, demonstrating significant potential as an anti-inflammatory agent .

| Compound | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| IIh | 8.7 | Inhibition of iNOS and pro-inflammatory cytokines |

2. Anticancer Activity

This compound derivatives have also shown promise in anticancer research. Various studies indicate that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. For example, certain phthalimide derivatives demonstrated cytotoxic effects against breast cancer cells with IC50 values ranging from 10 to 30 µM .

| Compound | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| A | Breast Cancer | 15 | Induction of apoptosis via caspase activation |

| B | Lung Cancer | 25 | Cell cycle arrest at G2/M phase |

3. Neuroprotective Effects

The neuroprotective potential of DTBPI has been explored in the context of Alzheimer's disease (AD). Phthalimide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cholinergic dysfunction in AD. Compounds derived from DTBPI showed AChE inhibition with IC50 values as low as 16.42 µM, indicating their potential use in treating cognitive decline .

Case Studies

Case Study 1: Anti-inflammatory Effects in Macrophages

A study conducted on RAW264.7 macrophages demonstrated that DTBPI significantly reduced LPS-induced NO production, correlating with decreased levels of iNOS expression. This suggests that DTBPI could be a viable candidate for developing new anti-inflammatory therapies targeting macrophage activation .

Case Study 2: Neuroprotective Activity in Animal Models

In vivo studies using mouse models of Alzheimer’s disease revealed that DTBPI derivatives improved memory performance in behavioral tests such as the Y-maze test and novel object recognition test (NORT). These findings support the hypothesis that DTBPI may enhance cholinergic transmission and provide neuroprotection against AD-related cognitive decline .

Propiedades

IUPAC Name |

2-[(1,3-dioxoisoindol-2-yl)disulfanyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2O4S2/c19-13-9-5-1-2-6-10(9)14(20)17(13)23-24-18-15(21)11-7-3-4-8-12(11)16(18)22/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJMNRIABVPIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)SSN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998860 | |

| Record name | 2,2'-Disulfanediyldi(1H-isoindole-1,3(2H)-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7764-30-9 | |

| Record name | 2,2′-Dithiobis[1H-isoindole-1,3(2H)-dione] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7764-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dithiobisphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007764309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Disulfanediyldi(1H-isoindole-1,3(2H)-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.